molecular formula C13H19NO2 B7839133 D-Leucine benzyl ester

D-Leucine benzyl ester

Cat. No.: B7839133
M. Wt: 221.29 g/mol
InChI Key: MBRRYUQWSOODEO-GFCCVEGCSA-N
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Description

D-Leucine benzyl ester is a derivative of the amino acid leucine, where the carboxyl group is esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Leucine benzyl ester typically involves the esterification of D-Leucine with benzyl alcohol. One common method is the Fischer-Speier esterification, where D-Leucine is reacted with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is often carried out under reflux conditions with a water-azeotroping solvent like cyclohexane to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure high yield and purity. Cyclohexane and ethyl acetate are preferred solvents due to their efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: D-Leucine benzyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-Leucine and benzyl alcohol.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Hydrolysis: D-Leucine and benzyl alcohol.

    Oxidation: Benzaldehyde or benzoic acid.

    Substitution: Various substituted leucine derivatives depending on the nucleophile used.

Scientific Research Applications

D-Leucine benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Leucine benzyl ester involves its interaction with various molecular targets and pathways. For instance, it can be incorporated into proteins through genetic code expansion techniques, allowing for site-specific modifications. This enables the study of protein functions and interactions at a molecular level . Additionally, the ester group can be hydrolyzed in vivo, releasing D-Leucine, which plays a role in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Uniqueness: D-Leucine benzyl ester is unique due to its specific stereochemistry, which can influence its interaction with biological systems and its utility in chiral synthesis. Its ability to be incorporated into proteins and undergo site-specific modifications makes it a valuable tool in biochemical research .

Properties

IUPAC Name

benzyl (2R)-2-amino-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRRYUQWSOODEO-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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